7-Chloro-4-methyl-1,3-dihydroindol-2-one
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Overview
Description
7-Chloro-4-methyl-1,3-dihydroindol-2-one is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-1,3-dihydroindol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . For instance, methanesulfonic acid in methanol under reflux conditions can be used to obtain the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce fully saturated indoline derivatives .
Scientific Research Applications
7-Chloro-4-methyl-1,3-dihydroindol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in diseases like cancer and bacterial infections .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-oxindole: Another indole derivative with similar structural features.
1-Methyl-2-oxindole: Differing by a methyl group at the nitrogen atom.
5-Fluoro-2,3-dihydroindole: Featuring a fluorine atom instead of chlorine.
Uniqueness
7-Chloro-4-methyl-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-chloro-4-methyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIPALYNUQIUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)NC2=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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